molecular formula C21H22N2O4 B8006772 N,N'-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) CAS No. 26592-09-6

N,N'-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide)

Cat. No.: B8006772
CAS No.: 26592-09-6
M. Wt: 366.4 g/mol
InChI Key: IKDBZGCSHHXRGV-UHFFFAOYSA-N
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Description

N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide): is a synthetic organic compound known for its unique structural properties and potential applications in various fields. It consists of a methylene bridge connecting two phenylene groups, each of which is bonded to a 3-oxobutyramide moiety. This compound is of interest due to its potential use as a polymer additive, catalyst, and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) typically involves the following steps:

    Formation of the Methylene Bridge: The initial step involves the reaction of formaldehyde with aniline to form a methylene-bridged diphenylamine intermediate.

    Amidation Reaction: The intermediate is then reacted with 3-oxobutyric acid chloride in the presence of a base such as triethylamine. This reaction forms the final product, N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely, ensuring high yield and purity.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products

    Oxidation: Produces quinone derivatives.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Polymer Additives: Enhances the flexibility and durability of plastics and rubbers.

    Catalysts: Used as a catalyst in organic synthesis reactions.

Biology

    Biochemical Studies: Investigated for its potential interactions with biological macromolecules.

Medicine

    Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry

    Coatings and Paints: Used to improve the performance of coatings and paints by enhancing their mechanical properties.

Mechanism of Action

The mechanism by which N,N’-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide) exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.

    Pathways Involved: In biochemical applications, it may influence metabolic pathways by acting as an inhibitor or activator of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Methylenedi-4,1-phenylene)bis(stearamide): Similar structure but with stearamide groups instead of 3-oxobutyramide.

    N,N’-(Methylenedi-4,1-phenylene)bis(urea): Contains urea groups instead of 3-oxobutyramide.

Properties

IUPAC Name

3-oxo-N-[4-[[4-(3-oxobutanoylamino)phenyl]methyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14(24)11-20(26)22-18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)23-21(27)12-15(2)25/h3-10H,11-13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDBZGCSHHXRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949438
Record name N,N'-[Methylenedi(4,1-phenylene)]bis(3-oxobutanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26592-09-6
Record name N,N′-(Methylenedi-4,1-phenylene)bis[3-oxobutanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26592-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(Methylenedi-4,1-phenylene)bis(3-oxobutyramide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026592096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[Methylenedi(4,1-phenylene)]bis(3-oxobutanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(methylenedi-4,1-phenylene)bis[3-oxobutyramide]
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